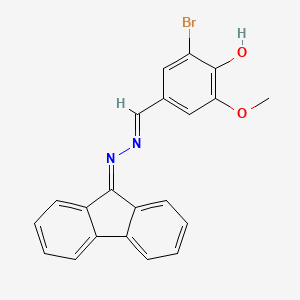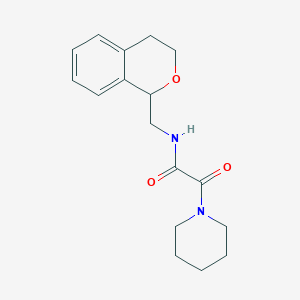![molecular formula C18H29NO4 B6006955 methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl-BB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It also has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has been shown to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to have low toxicity and is well-tolerated in animal models. However, methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has some limitations for lab experiments. It is relatively expensive compared to other compounds. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. One area of research is to further elucidate the mechanism of action of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. This will help to identify potential targets for therapeutic intervention. Another area of research is to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in combination with other therapeutic agents. This could enhance the efficacy of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in treating various diseases. Additionally, more studies are needed to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in human clinical trials. This will help to determine the safety and efficacy of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in humans. Finally, more research is needed to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in treating other diseases and conditions.
合成方法
The synthesis of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate involves the reaction of 5-(1-butylamino)pentylidene-2,2-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base. The reaction yields methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate as a yellow crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学研究应用
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied in vitro and in vivo for its potential in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been studied for its potential in treating cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
methyl 3-(N-butyl-C-propylcarbonimidoyl)-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-8-10-19-12(9-7-2)14-13(20)11-18(3,4)15(16(14)21)17(22)23-5/h15,21H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJTZMGUNFRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(CCC)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)

![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)